![molecular formula C9H17NO B2875694 3-Methoxy-1-azaspiro[4.4]nonane CAS No. 2580254-67-5](/img/structure/B2875694.png)
3-Methoxy-1-azaspiro[4.4]nonane
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Overview
Description
3-Methoxy-1-azaspiro[4.4]nonane is a chemical compound with the CAS Number: 2580254-67-5 . It has a molecular weight of 155.24 . It is in liquid form .
Synthesis Analysis
The synthesis of 1-azaspiro[4.4]nonane derivatives, which includes 3-Methoxy-1-azaspiro[4.4]nonane, can be enabled by a domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals . Another method involves the use of free radical chemistry to prepare spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton .Molecular Structure Analysis
The InChI code for 3-Methoxy-1-azaspiro[4.4]nonane is 1S/C9H17NO/c1-11-8-6-9 (10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3 . The InChI key is BKGJDAUOWPSORH-UHFFFAOYSA-N .Chemical Reactions Analysis
The construction of the 1-azaspiro[4.4]nonane skeleton, which includes 3-Methoxy-1-azaspiro[4.4]nonane, involves a radical cascade initiated by the C1′-radical followed by two consecutive 5-exo-trig cyclizations .Physical And Chemical Properties Analysis
3-Methoxy-1-azaspiro[4.4]nonane is a liquid . It is stored at a temperature of 4°C . The compound has a molecular weight of 155.24 .Scientific Research Applications
Synthesis of Functional Derivatives
3-Methoxy-1-azaspiro[4.4]nonane: is used in the synthesis of various functional derivatives. The activation of a hydroxyl group towards nucleophilic substitution is a common pathway to these derivatives. This process involves reactions with methanesulfonyl chloride or PPh3-CBr4 systems, leading to the production of compounds with potential applications in material science and pharmaceuticals .
Precursors for Rigid Spin Labels
The compound serves as a precursor for rigid spin labels. These are crucial in the field of Electron Paramagnetic Resonance (EPR) spectroscopy, particularly for the site-directed spin labeling-PELDOR technique. This technique is used to measure distances within proteins, nucleic acids, and other biomolecules with high precision .
Alkylation and Hofmann Elimination Reactions
3-Methoxy-1-azaspiro[4.4]nonane: undergoes alkylation with MeI followed by Hofmann elimination. This reaction sequence is used to synthesize 2,3,3-trimethyl-1,2,3,4,5,7,8,8a-octahydrocyclopenta[c]azepine , a compound that may have applications in organic synthesis and drug development .
Development of Isoxazole Derivatives
The compound is involved in the synthesis of isoxazole derivatives, such as hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole. These derivatives have potential applications in medicinal chemistry, including the development of new therapeutic agents .
Synthesis of Azepane Derivatives
It is also used in the synthesis of azepane derivatives, which are important in the development of new chemical entities with potential pharmacological activities. These derivatives can be used as building blocks in the synthesis of complex molecules .
Chemical Synthesis and Chromatography
Lastly, 3-Methoxy-1-azaspiro[4.4]nonane finds its application in various areas of research including chemical synthesis and chromatography. It is used as a reagent or intermediate in the synthesis of more complex chemical structures and in analytical methods to separate chemical mixtures .
Mechanism of Action
The mechanism of action for the synthesis of 3-Methoxy-1-azaspiro[4.4]nonane involves the sequential generation and cyclization of N-alkoxyaminyl radicals . This process is facilitated by competition experiments in benzene at 80 °C with brominated oxime ethers using Bu3SnH as chain transfer and AIBN as the initiator .
Safety and Hazards
properties
IUPAC Name |
3-methoxy-1-azaspiro[4.4]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-11-8-6-9(10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGJDAUOWPSORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(CCCC2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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